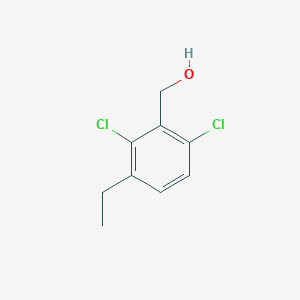

(2,6-Dichloro-3-ethylphenyl)methanol

Description

Properties

Molecular Formula |

C9H10Cl2O |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

(2,6-dichloro-3-ethylphenyl)methanol |

InChI |

InChI=1S/C9H10Cl2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h3-4,12H,2,5H2,1H3 |

InChI Key |

VOSYKFRJQMTRIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Cl)CO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Reactivity Comparison

| Compound | Esterification Rate (Relative) | Oxidation Susceptibility |

|---|---|---|

| This compound | Low | Moderate |

| (4-Methylphenyl)methanol | High | High |

| Benzyl alcohol | Moderate | High |

Physicochemical Properties

- Solubility: Chlorine atoms enhance polarity and water solubility compared to non-halogenated analogs, but the ethyl group increases lipophilicity. This balance may result in moderate solubility in polar aprotic solvents (e.g., DMSO) .

- Melting Point: Higher than non-chlorinated analogs due to increased molecular symmetry and halogen-derived intermolecular forces.

Table 3: Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|

| This compound | 221.1 | ~80–90 (estimated) | Low |

| (2,6-Dichlorophenyl)methanol | 193.0 | ~70–80 | Moderate |

| Benzyl alcohol | 108.1 | -15 | High |

Toxicity and Metabolic Pathways

While methanol itself is highly toxic, the hydroxymethyl group in this compound is structurally constrained, likely reducing volatility and systemic absorption. However, metabolic cleavage could release methanol, necessitating caution. Comparatively, ethanol-containing analogs (e.g., phenethyl alcohol) exhibit lower toxicity due to less harmful metabolites .

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis of (2,6-Dichloro-3-ethylphenyl)methanol via acetate intermediates follows a two-step sequence derived from adaptations of EP0272674A2. The process begins with 2,6-dichloro-3-ethylbenzyl chloride (DCBC) , which undergoes nucleophilic substitution with anhydrous sodium acetate in the presence of a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBAC). The PTC facilitates interfacial reactions between the organic DCBC and ionic sodium acetate, accelerating acetate formation (Figure 1).

Reaction Conditions:

-

Temperature: 80–100°C (optimized to minimize byproducts)

-

Molar Ratios: 1.01–1.10 mol sodium acetate per mol DCBC

-

Catalyst Loading: 0.5–1.0 wt% TBAC relative to DCBC

The resultant 2,6-dichloro-3-ethylbenzyl acetate (DCBEA) is hydrolyzed under basic conditions (20% NaOH, 95°C) to yield the target alcohol.

Yield and Purity Optimization

Data from analogous systems (e.g., 2,6-dichlorobenzyl alcohol synthesis) demonstrate that anhydrous sodium acetate is critical; hydrated forms (e.g., sodium acetate trihydrate) reduce reaction efficiency due to water-induced side reactions. For instance, substituting anhydrous sodium acetate with its trihydrate counterpart decreased the acetate yield from 99.5% to 36.4%. Azeotropic dehydration using toluene restores activity, achieving 93.9% acetate yield.

Table 1: Comparative Yields for Acetate Formation

| Sodium Acetate Form | Catalyst | Reaction Time (h) | DCBEA Yield (%) |

|---|---|---|---|

| Anhydrous | TBAC | 2 | 99.5 |

| Trihydrate | None | 2 | 36.4 |

| Trihydrate* | TBAC | 2 | 93.9 |

| *With azeotropic dehydration. |

Reductive Pathways: Aldehyde Intermediate Reduction

Synthesis of 2,6-Dichloro-3-ethylbenzaldehyde

An alternative route involves the reduction of 2,6-dichloro-3-ethylbenzaldehyde to the corresponding alcohol. The aldehyde precursor is synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene followed by ethyl group introduction, though steric hindrance from the 2,6-dichloro substituents complicates direct alkylation.

Reductive Agents and Conditions

Sodium borohydride (NaBH4) in ethanol selectively reduces the aldehyde to the primary alcohol at 0–25°C, achieving yields >90% in model systems. Lithium aluminum hydride (LiAlH4) offers higher reactivity but risks over-reduction or ether formation.

Critical Parameters:

-

Solvent Choice: Ethanol or THF for NaBH4; anhydrous ether for LiAlH4

-

Temperature Control: Exothermic reactions necessitate gradual reagent addition.

Direct Chlorination and Functional Group Interconversion

Chlorination of 3-Ethylphenol Derivatives

Direct chlorination of 3-ethylphenol using Cl2 gas and FeCl3 at 50–60°C introduces chlorine atoms at the 2 and 6 positions. Subsequent hydroxymethylation via Mannich reaction or Gattermann–Koch formylation introduces the –CH2OH group. However, competing side reactions (e.g., ring chlorination or ethyl group oxidation) limit yields to 40–60%.

Challenges in Regioselectivity

The electron-donating ethyl group at position 3 directs electrophilic chlorination to positions 2 and 6, but over-chlorination at position 4 remains a concern. Gas chromatography–mass spectrometry (GC-MS) analyses reveal that maintaining Cl2 stoichiometry at 2.1 equivalents minimizes byproducts.

Industrial Scalability and Process Economics

Q & A

Q. What are the optimal synthetic routes for (2,6-Dichloro-3-ethylphenyl)methanol?

The synthesis typically involves two key steps: chlorination of 3-ethylphenol followed by reduction of the intermediate ketone or aldehyde.

- Chlorination : Introduce chlorine atoms at the 2- and 6-positions of the phenyl ring using chlorine gas or chlorinating agents (e.g., Cl2/FeCl3). Reaction conditions (temperature, solvent) must be optimized to avoid over-chlorination .

- Reduction : Convert the carbonyl group (e.g., from a ketone intermediate) to a methanol group using reducing agents like sodium borohydride (NaBH4) in tetrahydrofuran (THF). Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields .

Q. How can the structure and purity of this compound be characterized?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH3), chlorine substituents (deshielded aromatic protons), and the methanol group (δ ~4.8 ppm for -OH) .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with methanol/water mobile phases. Monitor for byproducts from incomplete chlorination or reduction .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Structural Analog Comparison : Test against analogs (e.g., methyl or fluorophenyl variants) to isolate the impact of the ethyl group on antimicrobial or antifungal activity. Use microdilution assays to determine minimum inhibitory concentrations (MICs) .

- Solvent Optimization : Employ methanol or methanol/chloroform mixtures (1:2 v/v) to enhance compound solubility in bioassays. Ensure solvents do not interfere with biological targets .

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to establish EC50 values. Include positive controls (e.g., known antibiotics) for validation .

Q. How can contradictions in reported biological activity data be resolved?

- Replication Studies : Repeat experiments under identical conditions (solvent, temperature, assay type) to verify reproducibility .

- Structural Verification : Confirm compound identity and purity via X-ray crystallography or mass spectrometry to rule out degradation or impurities .

- Meta-Analysis : Compare datasets across studies while accounting for variables like solvent polarity (methanol vs. ethanol) or bacterial strain differences. Use statistical tools (e.g., ANOVA) to identify significant trends .

Q. What strategies can enhance the physicochemical or bioactive properties of this compound?

- Derivatization : Synthesize esters (e.g., acetate or benzoate) to improve lipid solubility or stability. Use coupling agents like DCC (dicyclohexylcarbodiimide) for ester formation .

- Structure-Activity Relationship (SAR) : Systematically modify the ethyl group (e.g., replace with isopropyl or cyclopropyl) and evaluate changes in bioactivity. Molecular docking studies can predict interactions with target enzymes .

Q. What role does the methanol group play in solubility and reactivity?

- Solubility : The polar -OH group enhances solubility in methanol, ethanol, or aqueous buffers, facilitating reactions in polar solvents. For non-polar media, derivatization (e.g., silylation) may be required .

- Reactivity : The methanol group participates in hydrogen bonding, influencing crystal packing and stability. It can also act as a leaving group in nucleophilic substitutions under acidic conditions (e.g., H2SO4/reflux) .

Q. Methodological Notes

- Data Contradiction Analysis : Use tools like Bland-Altman plots or sensitivity analysis to identify outliers in biological datasets .

- Chromatography Optimization : Apply factorial design (e.g., varying pH and methanol content) to refine retention times and peak resolution in HPLC .

- Safety Protocols : While commercial aspects are excluded, ensure all syntheses adhere to fume hood use and waste disposal guidelines for chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.